molecular formula 2C9H13NO2.C4H6O6 B099343 Synephrine tartrate CAS No. 16589-24-5

Synephrine tartrate

Cat. No.: B099343
CAS No.: 16589-24-5
M. Wt: 484.5 g/mol
InChI Key: KZZBAIXGUQOHKI-CEAXSRTFSA-N
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Description

Synephrine tartrate is a useful research compound. Its molecular formula is 2C9H13NO2.C4H6O6 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cardio-Circulatory Effects

Synephrine tartrate, differing from epinephrine in its chemical structure, has been studied for its effects on the cardio-circulatory system in humans. Early research indicated that this compound's cardiac augmentor effect is relatively greater than its vasoconstrictor action, and it dilates the coronary vessels markedly. It was used in some clinical contexts in Germany as an alternative to epinephrine but not widely adopted due to low potency and limited information on human effects (Keys & Violante, 1942).

Pharmacokinetics and Metabolism

The physiological disposition of synephrine in humans has been investigated, particularly its pharmacokinetics and metabolism. Studies showed that following intravenous infusion, about 80% of the administered radioactivity was recovered in urine, with two-thirds being deaminated p-hydroxymandelic acid. These studies highlight synephrine's comparable pharmacokinetic parameters to other sympathomimetics, with a biological half-life of about 2 hours (Hengstmann & Aulepp, 1978).

Fat Oxidation During Exercise

Research into the effects of p-synephrine on substrate oxidation during exercise has shown that it increases whole-body fat oxidation. A study found that acute ingestion of p-synephrine augmented fat oxidation during prolonged and constant-intensity exercise, without altering energy expenditure. This effect, although small in magnitude, indicates a potential application of p-synephrine in weight management and sports performance (Gutiérrez-Hellín, Ruíz-Moreno, & Del Coso, 2019).

Analytical Methods for Alkaloids in Citrus Aurantium

Synephrine is a primary compound in Citrus aurantium (bitter orange), widely used for obesity treatment. Various analytical methods, including chromatographic and electrophoretic techniques, have been developed for qualitative and quantitative determination of synephrine and other alkaloids in Citrus aurantium. These methods are crucial for ensuring the safety and efficacy of Citrus aurantium-based supplements and for understanding the pharmacological activities of synephrine (Pellati & Benvenuti, 2007).

Receptor-Binding Properties and Pharmacological Effects

Synephrine's receptor-binding characteristics differ from related amines, providing an explanation for its distinct pharmacological effects and limited adverse effects. This research is important for understanding how synephrine functions at a molecular level and its potential therapeutic applications (Stohs, Preuss, & Shara, 2011).

Mechanism of Action

Synephrine tartrate, also known as Oxedrine tartrate, is a naturally occurring alkaloid . It is present in approved drug products as neo-synephrine, its m-substituted analog . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the Alpha-1 adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .

Mode of Action

This compound interacts with its targets by acting as an agonist to the Alpha-1 adrenergic receptors . This interaction triggers a series of biochemical reactions that result in longer acting adrenergic effects compared to norepinephrine .

Biochemical Pathways

This compound affects the adrenergic signaling pathway. When it binds to the Alpha-1 adrenergic receptors, it stimulates the release of intracellular calcium ions, leading to muscle contraction and vasoconstriction . This can result in increased blood pressure and heart rate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed into the bloodstream . The peak plasma concentration is reached at 1-2 hours, with an elimination half-life of about 2 hours . About 80% of the administered radioactivity is recovered in urine . The bioavailability of this compound is calculated to be only 22% .

Result of Action

The molecular and cellular effects of this compound’s action include increased metabolic rate, inhibition of glucose production, thermogenic activity, and influence on enzyme activity . It also exhibits anti-inflammatory and anti-cancer activity in various in vitro and animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and physiological conditions . .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While synephrine has been used to promote weight loss, its safety and efficacy have not been fully established . Further studies are needed to confirm evidence of its safety and efficacy . There is also potential for synephrine usage as a template for the synthesis of new generation of non-steroidal SEGRAs .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZBAIXGUQOHKI-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985819
Record name 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16589-24-5, 67-04-9
Record name Synephrine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016589245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXEDRINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I99I5995J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chemical structure of Synephrine Tartrate influence its activity compared to other sympathomimetic amines?

A2: Structural modifications on the sympathomimetic amine scaffold significantly influence its activity profile. For instance, N-methylation generally increases the potency of these compounds at adrenoreceptors []. The presence or absence of hydroxyl groups at specific positions also impacts activity. Removing a hydroxyl group can decrease both α- and β-adrenoreceptor stimulation while enhancing activity at a subtype of α-adrenoreceptors found in the rabbit heart []. These findings highlight the importance of structure-activity relationship (SAR) studies in understanding the pharmacological profiles of sympathomimetic amines like this compound.

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